PZ-Peptide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJYNHBZKOQNNI-BHSUFKTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17011-78-8 | |
| Record name | PZ-Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017011788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[1-[N-[N-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-leucyl]glycyl]-L-prolyl]-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Transport and Permeability Mechanisms of Pz Peptide
Paracellular Transport Across Epithelial Barriers
PZ-Peptide's transport across biological membranes primarily occurs via the paracellular route, especially across absorptive epithelia such as the intestinal mucosa. oup.comkoreascience.kr This characteristic positions it as a significant enhancer of hydrophilic solute permeability. koreascience.krpapersearch.netkoreascience.kr
Mechanisms of Transport Across Intestinal Epithelia
The intestinal epithelia present a formidable barrier to drug absorption, largely due to tight junctions that regulate paracellular permeability. This compound has demonstrated a notable ability to modulate these junctions, thereby facilitating transport.
Induction of Tight Junction Opening by this compound
This compound is believed to enhance its own transport across the intestinal mucosa by acting on tight junctions. oup.com Studies using Caco-2 cell monolayers, a widely accepted in vitro model for intestinal epithelia, have shown that this compound effectively lowers the transepithelial electrical resistance (TEER). nih.govresearchgate.net This reduction in TEER is a direct indicator of increased paracellular permeability, consistent with the opening of tight junctions. nih.govresearchgate.net
Role in Facilitating Paracellular Solute Transport
The ability of this compound to induce tight junction opening translates into a significant role in facilitating the paracellular transport of other hydrophilic solutes. Research has demonstrated that this compound enhances the transport of various paracellular markers across intestinal epithelia. oup.comresearchgate.net
Table 1: Enhanced Paracellular Solute Transport Across Caco-2 Cells by this compound
| Solute (Molecular Weight) | Transport Increase (Fold) | Reference |
| Mannitol (B672) (182 Da) | 32- to 60-fold | oup.com |
| FITC-dextran 4,000 (4,400 Da) | 167- to 373-fold | oup.com |
| Buserelin (1,300 Da) | 28- to 73-fold | oup.com |
The increased transport of these markers correlates directly with the observed decrease in TEER in Caco-2 cell monolayers treated with this compound. researchgate.net Furthermore, a minor mucosal-to-serosal solvent drag effect, driven by the transepithelial sodium ion flux stimulated by this compound in the colon, contributes to this enhanced paracellular solute transport. nih.gov
Permeability Across Ocular Epithelia (Cornea and Conjunctiva)
This compound also exhibits permeability across ocular epithelial barriers, specifically the cornea and conjunctiva. koreascience.krpapersearch.netkoreascience.krnih.gov Comparative studies have revealed that the conjunctiva is considerably more permeable to this compound than the cornea, with the conjunctiva being approximately 29 times more permeable to a 3 mM concentration of this compound. nih.gov
Table 2: Permeability Characteristics of this compound Across Ocular Epithelia (Rabbit)
| Epithelium | Directionality of Transport (Mucosal-to-Serosal vs. Opposite) | Self-Enhancement (Apparent Permeability Coefficient with Concentration) | Sensitivity to Penetration Enhancement by this compound |
| Conjunctiva | 1.7 times more extensive mucosal-to-serosal | Increased over 1-5 mM range | Less sensitive |
| Cornea | No directionality | Increased over 1-5 mM range | More sensitive |
This compound appears to facilitate its own penetration across both corneal and conjunctival tissues, as evidenced by an increase in its apparent permeability coefficient within the 1-5 mM concentration range. nih.gov The cornea demonstrated greater sensitivity to the penetration enhancement effects of this compound compared to the conjunctiva. nih.gov
Table 3: Enhanced Ocular Transport of Hydrophilic Solutes by this compound (Rabbit Cornea)
| Solute (Hydrophilicity) | Corneal Transport Enhancement |
| Mannitol | 50% increase |
| Fluorescein (B123965) | 57% increase |
| FITC-dextran 4,000 (FD4) | 106% increase |
While this compound significantly enhanced the corneal transport of hydrophilic compounds such as mannitol, fluorescein, and FITC-dextran 4,000, its effect on conjunctival transport of mannitol and fluorescein was minimal, though it still enhanced FD4 transport by 46%. nih.gov Furthermore, this compound improved the ocular absorption of topically applied hydrophilic atenolol (B1665814) but did not affect the absorption of lipophilic propranolol. nih.gov
Cellular Signaling Pathways Modulating Epithelial Permeability
The modulatory effects of this compound on epithelial permeability are intricately linked to specific cellular signaling pathways.
Stimulation of Transepithelial Sodium Ion Flux
A crucial aspect of this compound's mechanism involves its interaction with transepithelial sodium ion flux. Studies have established that sodium ions play a significant role in the paracellular transport of this compound across rabbit colonic mucosa and Caco-2 cell monolayers. nih.gov
This compound actively stimulates transepithelial Na+ flux, particularly at the level of the amiloride-sensitive Na+ channel in colonic segments. nih.gov The dependence on sodium ions is evident from experiments where blocking Na+ access to this channel—either through mucosal amiloride, serosal ouabain, or the removal of Na+ ions from the mucosal fluid—resulted in a dramatic reduction of this compound transport to merely 5% of control levels. nih.gov Moreover, the transport of this compound across Caco-2 cell monolayers could be precisely titrated against mucosal Na+ concentration, further underscoring this relationship. nih.gov This stimulation of Na+ flux is hypothesized to initiate a cascade of as-yet-unidentified intracellular biochemical changes, ultimately leading to the observed tight junction opening and the consequent enhancement of paracellular solute transport. nih.gov
Transcellular Uptake and Systemic Distribution
The transcellular uptake and systemic distribution of this compound demonstrate notable tissue-specific differences, particularly concerning its interaction with hepatic and intestinal epithelial cells.
Extensive Hepatic Uptake of this compound in Mammalian Systems
This compound exhibits extensive uptake into isolated hepatocytes in mammalian systems. Research indicates a significant affinity for hepatic cells, suggesting a prominent role for the liver in its disposition. Quantitative analyses of this compound uptake by isolated hepatocytes have provided key kinetic parameters. The maximum velocity (Vmax) for this compound uptake in hepatocytes was determined to be 0.190 ± 0.020 nmol/min/10⁶ cells, with a Michaelis constant (Km) of 12.1 ± 3.23 µM. The permeability-surface area product (PS(influx)) for hepatocytes was calculated to be 0.0157 ml/min/10⁶ cells.
Table 1: Kinetic Parameters of this compound Uptake in Isolated Hepatocytes
| Parameter | Value | Unit |
| Vmax | 0.190 ± 0.020 | nmol/min/10⁶ cells |
| Km | 12.1 ± 3.23 | µM |
| PS(influx) | 0.0157 | ml/min/10⁶ cells |
Investigation of Putative Specific Hepatic Transporter Systems
The remarkably pronounced uptake of this compound by hepatocytes, in comparison to other cell types such as Caco-2 cells and colonocytes, strongly suggests the involvement of a specific transporter system in the liver. While the available research indicates the probable existence of such a transporter, its precise identity has not been explicitly elucidated or characterized in the provided literature. The high affinity and capacity observed in hepatocytes point towards a carrier-mediated process rather than simple passive diffusion.
Comparative Analysis of Uptake Across Diverse Cell Lines (e.g., Caco-2 cells, Colonocytes, Hepatocytes)
Comparative studies have highlighted significant differences in the uptake efficiency of this compound across various cell lines, including Caco-2 cells, colonocytes, and isolated hepatocytes. This compound is recognized as a pentapeptide that is primarily transported paracellularly in the intestine and ocular epithelia.
Despite its paracellular transport in intestinal epithelia, this compound is also capable of being taken up by Caco-2 cells and colonocytes, although this uptake is considerably less pronounced when compared to hepatocytes. Quantitative data illustrates this disparity: the Vmax values for Caco-2 cells and colonocytes were calculated to be 6.22 ± 0.930 pmol/min/10⁶ cells and 6.04 ± 1.03 pmol/min/10⁶ cells, respectively. Their corresponding Km values were 82.8 ± 8.37 µM for Caco-2 cells and 87.8 ± 13.2 µM for colonocytes, indicating comparable uptake kinetics between these two intestinal cell types. The PS(influx) values for Caco-2 cells and colonocytes were 0.0751 µl/min/10⁶ cells and 0.0688 µl/min/10⁶ cells, respectively. These PS(influx) values for unbound this compound in Caco-2 cells and colonocytes were less than 0.4% when compared with that of hepatocytes, underscoring the significantly higher hepatic uptake.
Table 2: Comparative Kinetic Parameters of this compound Uptake Across Diverse Cell Lines
| Cell Line | Parameter | Value | Unit |
| Hepatocytes | Vmax | 0.190 ± 0.020 | nmol/min/10⁶ cells |
| Km | 12.1 ± 3.23 | µM | |
| PS(influx) | 0.0157 | ml/min/10⁶ cells | |
| Caco-2 cells | Vmax | 6.22 ± 0.930 | pmol/min/10⁶ cells |
| Km | 82.8 ± 8.37 | µM | |
| PS(influx) | 0.0751 | µl/min/10⁶ cells | |
| Colonocytes | Vmax | 6.04 ± 1.03 | pmol/min/10⁶ cells |
| Km | 87.8 ± 13.2 | µM | |
| PS(influx) | 0.0688 | µl/min/10⁶ cells |
The data clearly indicate that while this compound can permeate intestinal barriers, its uptake into hepatocytes is substantially more efficient, likely mediated by a specific hepatic transport mechanism. Furthermore, this compound has been shown to facilitate its own penetration across ocular epithelial tissues (cornea and conjunctiva) in a concentration-dependent manner, and it can enhance the ocular absorption of topically applied hydrophilic drugs.
Enzymatic Interactions and Metabolic Processing of Pz Peptide
PZ-Peptidase: A Key Enzyme in PZ-Peptide Hydrolysis
PZ-peptidases represent a group of enzymes capable of hydrolyzing the synthetic this compound. While the term has historically been applied to various enzymes, including those involved in collagen degradation, it is now understood that in mammalian systems, the activity often corresponds to Thimet Oligopeptidase (TOP) cenmed.comfishersci.cafishersci.fi. Beyond mammals, PZ-peptidase activity has been identified and characterized in diverse biological sources, including avian and bacterial species ebi.ac.ukwikipedia.orgcenmed.comamericanelements.comebi.ac.uk.
Identification and Biochemical Characterization of PZ-Peptidase from Various Biological Sources
PZ-peptidase activity has been observed across a spectrum of organisms, highlighting its varied roles and biochemical properties.
Chick Embryos : A notable PZ-peptidase was purified to homogeneity from chicken embryos. This enzyme functions as an endopeptidase, possessing a molecular weight of 77,000 Da. Its optimal activity is observed within a pH range of 7.5 to 8.5, with an isoelectric point of 5.0. The enzyme's activity is enhanced by the presence of reducing agents and certain divalent cations, including Ca²⁺, Sr²⁺, or Mg²⁺. Conversely, it is inhibited by p-hydroxymercuribenzoate (B1229956), N-ethylmaleimide, and various chelating agents ebi.ac.uk.
Rabbit Muscle : A PZ-peptidase isolated from rabbit muscle exhibits an apparent molecular weight of 74,000 Da. Unique among PZ-peptidases, this enzyme was characterized as an atypical cysteine endopeptidase. This classification is supported by the absence of detectable metals via neutron activation analysis and its irreversible inactivation by alkylating agents such as iodoacetate and iodoacetamide. Notably, it showed no significant inhibition by typical metalloproteinase inhibitors like 1,10-phenanthroline (B135089), except for some non-specific reversible effects ebi.ac.uk.
Rat Testis/Skeletal Muscle (Thimet Oligopeptidase/Endopeptidase 24-15) : In mammalian contexts, particularly in rat skeletal muscle and testis, the activities previously attributed to "PZ-peptidase" and "endopeptidase 24.15" are now recognized as functions of a single enzyme: Thimet Oligopeptidase (TOP, EC 3.4.24.15), also known as Endopeptidase 24-15 (EP24.15) fishersci.cafishersci.fi. TOP is a widely distributed metallopeptidase in mammalian tissues, predominantly found in the cytosol and sensitive to thiols americanelements.comfishersci.fi. The rat enzyme contains detectable zinc, and its activity is completely abolished by EDTA, with subsequent restoration upon the addition of Zn²⁺ fishersci.fi.
Bacterial Sources (Geobacillus collagenovorans MO-1) : The thermophilic bacterium Geobacillus collagenovorans MO-1 is known to produce two distinct intracellular metallopeptidases that hydrolyze this compound, designated Pz-peptidases A and B wikipedia.orgcenmed.comciteab.comamericanelements.comwikipedia.org. These enzymes exhibit thermostable properties, with Pz-peptidase A showing optimal activity at 65°C and a half-life of 30 minutes at 70°C. Pz-peptidase B is slightly more thermophilic, with optimal activity at 70°C and a half-life of 30 minutes at 75°C. Their pH optima are 7.6 for Pz-peptidase A (active range pH 6.5-8.3) and 8.4 for Pz-peptidase B (active range pH 7.5-9.2) americanelements.com. Both bacterial Pz-peptidases A and B are classified within the M3B family of proteolytic enzymes cenmed.comamericanelements.com.
Comparative Analysis with Mammalian Thimet Oligopeptidase (TOP) and Endopeptidase 24-15
The activities attributed to "PZ-peptidase" in mammals are largely synonymous with Thimet Oligopeptidase (TOP), also known as Endopeptidase 24-15 (EP24.15), a widely distributed metalloendopeptidase fishersci.cafishersci.fi.
Table 2: Comparative Analysis of PZ-Peptidase A and Thimet Oligopeptidase (TOP) wikipedia.orgcenmed.comciteab.comamericanelements.comwikipedia.orgwikipedia.org
| Feature | Bacterial Pz-peptidase A (Geobacillus collagenovorans MO-1) | Mammalian Thimet Oligopeptidase (TOP/EP24.15) |
| Overall Structure | Closed and globular; substrates enter and exit through tunnels. | Open bivalve structure with a deep central channel. |
| Primary Sequence Identity | Low (11-14% with TOP, 22% with Pz-peptidase B). | Limited identity with bacterial Pz-peptidases. |
| Enzyme Family | M3B family. | M3A family. |
| Substrate Scope | Hydrolyzes this compound and collagen-derived oligopeptides (up to ~15 residues); does not act on intact collagen. Less specific than TOP. | Hydrolyzes this compound and a wide range of oligopeptides (3-17 residues), especially neuropeptides. |
| Physiological Role | Contributes to collagen degradation in collaboration with collagenolytic proteases. | Primarily involved in neuropeptide metabolism, extinguishing signaling actions. |
| Thermostability | Highly thermostable (optimal activity at 65°C, half-life 30 min at 70°C). | Less thermostable than bacterial Pz-peptidase A. |
Despite their functional similarities in hydrolyzing this compound, significant structural and sequence differences exist between bacterial Pz-peptidases and mammalian TOP. TOP, along with neurolysin (another M3A family member), features a characteristic "open bivalve" structure with a deep channel running through the molecule, formed by two distinct domains wikipedia.orgcenmed.comciteab.comwikipedia.orgwikipedia.org. In contrast, bacterial Pz-peptidase A, an M3B family member, adopts a "closed and globular" conformation, lacking this extensive channel. Substrates are believed to enter a tunnel at the top of the Pz-peptidase A molecule, with products being released from a bottom gateway after cleavage at the centrally located active site wikipedia.orgcenmed.comciteab.comwikipedia.org. Despite these architectural distinctions, the fundamental folds of their secondary structural elements show remarkable similarity cenmed.com.
Structural Biology of PZ-Peptidase Active Site and Catalytic Mechanism
The catalytic mechanism of metallo-PZ-peptidases, particularly bacterial Pz-peptidase A for which detailed structural information is available, centers around a metal ion-dependent hydrolysis of peptide bonds wikipedia.orgcenmed.comciteab.comwikipedia.org. Metalloproteases are characterized by the presence of a metal ion, typically zinc, at their active site, which is crucial for catalysis nih.govfishersci.at.
Zinc (Zn²⁺) is the most prevalent metal ion found in the active sites of metallopeptidases, although other transition metals like Co²⁺ and Mn²⁺ can also play a role or reactivate the enzyme nih.gov. In bacterial Pz-peptidase A, a zinc atom is indispensable for its hydrolytic activity cenmed.com.
In catalytic zinc sites, the zinc ion is typically coordinated by specific amino acid residues, often two histidines and a glutamate, along with a solvent molecule, usually water nih.govfishersci.atfishersci.se. While the zinc ion commonly maintains a tetrahedral coordination geometry in its resting state, it can transition to a pentacoordinate geometry during catalysis. This involves binding to the three coordinating protein residues, the oxygen atom of the nucleophilic water molecule, and the carbonyl oxygen of the substrate's scissile bond nih.gov. The zinc ion is vital for both catalyzing the hydrolysis of the peptide bond and stabilizing the transient reaction intermediates, such as the gem-diolate intermediate. Removal of the zinc ion renders the enzyme inactive nih.gov.
Water molecules are integral to the hydrolytic mechanism of metallopeptidases. In the active site of enzymes like bacterial Pz-peptidase A, a zinc-bound water molecule plays a critical role cenmed.comfishersci.atfishersci.ca. This water molecule is activated by a general base, often an acidic residue such as glutamate, to generate a highly reactive hydroxide (B78521) nucleophile cenmed.comfishersci.atfishersci.ca. This hydroxide then launches a nucleophilic attack on the carbonyl carbon of the peptide bond targeted for cleavage fishersci.at. The formation of a tetrahedral reaction intermediate is a key step in this catalytic process fishersci.at. Furthermore, the water molecule contributes to the formation of the oxyanion hole, which is crucial for stabilizing this tetrahedral intermediate during the reaction fishersci.se.
Substrate Binding Modes and Gateways in Enzyme Structure
PZ-peptidase A, derived from the thermophilic bacterium Geobacillus collagenovorans MO-1, presents a unique structural architecture crucial for its substrate binding and catalytic mechanism. Unlike its mammalian functional analogue, thimet oligopeptidase (TOP), which is characterized by an open bivalve-like structure, PZ-peptidase A adopts a closed and globular conformation nih.govrcsb.orgnih.govresearchgate.net. This structural distinction dictates the mode of substrate entry and product release. Collagenous peptide substrates are theorized to enter a defined tunnel located at the top gateway of the closed PZ-peptidase A molecule nih.govrcsb.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org. Following enzymatic cleavage at the active site, positioned centrally within this tunnel, the resulting product peptides are then released from a distinct bottom gateway nih.govrcsb.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org.
The catalytic core of PZ-peptidase A, a metallopeptidase belonging to the M3B subfamily, involves a critical zinc atom and an associated zinc-bound water molecule nih.govebi.ac.uk. The residue Glu357 functions as a general base, facilitating the generation of a hydroxide nucleophile from the zinc-bound water, which is essential for the hydrolysis reaction nih.gov. Insights into the exquisite structure and reaction mechanism have been significantly advanced through the use of phosphinic peptide inhibitors (PPIs) nih.govrcsb.orgnih.govresearchgate.netnih.govrcsb.org. For instance, PPI-2, which incorporates the collagen-specific tripeptide sequence -Gly-Pro-X-, has been instrumental in clarifying the enzyme's interaction with its substrates nih.govrcsb.orgnih.govresearchgate.netresearchgate.netnih.govrcsb.org. These inhibitors are observed to be trapped within the tunnel-like cavity that houses the catalytic site, further supporting the proposed gateway mechanism for substrate processing nih.gov.
Role of PZ-Peptidase in Extracellular Matrix Remodeling
PZ-peptidase plays a specific and crucial role in the remodeling of the extracellular matrix (ECM), particularly in the breakdown of collagen. This role is distinct from the initial degradation of intact collagen.
Differentiation from Direct Collagenolytic Activity on Native Collagen Proteins
A critical characteristic of PZ-peptidase is its strict specificity, differentiating it from direct collagenolytic enzymes. PZ-peptidase exhibits no detectable activity against intact, native collagen, collagen alpha chains, or larger collagen peptides, such as (Gly-Pro-Pro)10 or (Gly-Pro-Pro)5 rcsb.orgnih.govresearchgate.netnih.govmsk.or.krnih.govresearchgate.netbiocat.com. This contrasts sharply with true collagenases, which are responsible for the initial breakdown of the triple-helical structure of native collagen researchgate.netnih.govmsk.or.krresearchgate.net. Similarly, mammalian thimet oligopeptidase (TOP), historically referred to as PZ-peptidase, also lacks direct collagenolytic activity on intact collagen, instead specializing in the hydrolysis of bioactive neuropeptides and oligopeptides ranging from 3 to 17 amino acid residues nih.govnih.gov. This specificity underscores PZ-peptidase's role in the further processing of pre-degraded collagen fragments rather than initiating the breakdown of the native collagen molecule.
Enzymatic Inhibition and Modulation of PZ-Peptidase Activity
The activity of PZ-peptidase can be precisely controlled and modulated by various chemical agents, including specific inhibitors, reducing agents, and divalent cations.
Characterization of Specific Inhibitors (e.g., Phosphinic Peptide Inhibitors)
As a metalloenzyme, PZ-peptidase activity is dependent on metal ions and is consequently inhibited by chelating agents such as EDTA and 1,10-phenanthroline researchgate.netnih.govnih.govbiocat.comnih.govmdpi.comresearchgate.net. The enzyme's activity is also sensitive to thiol-modifying reagents, with p-hydroxymercuribenzoate causing 100% inhibition and N-ethylmaleimide resulting in approximately 60% inhibition researchgate.netnih.govnih.gov.
A significant class of specific inhibitors for PZ-peptidase are phosphinic peptide inhibitors (PPIs) researchgate.nettandfonline.comnih.gov. These compounds are potent inhibitors of PZ-peptidase A, exhibiting inhibition constants (Kᵢ) typically in the range of 10 to 100 nM researchgate.nettandfonline.comnih.gov. For instance, PPI-1 and PPI-2 have been characterized with Kᵢ values of 90.1 nM and 88.9 nM, respectively, against PZ-peptidase A nih.govresearchgate.net. Phosphinic peptides are designed to mimic the tetrahedral transition state that occurs during the hydrolysis of an amide bond, leading to their high binding affinity through optimized interactions at the enzyme's active site nih.govliverpool.ac.uk. Specific phosphinic peptide inhibitors, such as Z-PheΨ(PO₂CH₂)-Ala-Arg-Phe, have been shown to inhibit mammalian thimet oligopeptidase (TOP) activity by over 90% at concentrations below 0.5 µM arvojournals.org.
Table 1: Examples of PZ-Peptidase Inhibitors and Their Effects
| Inhibitor | Type of Inhibition / Effect | Concentration / Kᵢ Value | Reference |
| EDTA | Complete Inhibition | Not specified | nih.govnih.govbiocat.comnih.gov |
| 1,10-phenanthroline | Complete Inhibition | Not specified | nih.govbiocat.commdpi.comresearchgate.net |
| p-hydroxymercuribenzoate | 100% Inhibition | Not specified | researchgate.netnih.govnih.gov |
| N-ethylmaleimide | 60% Inhibition | Not specified | researchgate.netnih.govnih.govnih.gov |
| Phosphinic Peptide Inhibitors (PPIs) | Potent Inhibition | 10-100 nM (Kᵢ) | researchgate.nettandfonline.comnih.gov |
| PPI-1 | Potent Inhibition | 90.1 nM (Kᵢ) | nih.govresearchgate.net |
| PPI-2 | Potent Inhibition | 88.9 nM (Kᵢ) | nih.govresearchgate.net |
| Z-PheΨ(PO₂CH₂)-Ala-Arg-Phe | >90% Inhibition | <0.5 µM | arvojournals.org |
| Cu²⁺, Cd²⁺, Ag⁺, Pb²⁺, Ni²⁺, Zn²⁺ | Complete Inhibition | Not specified | biocat.comnih.gov |
| Co²⁺ (high conc.) | Inhibition | 2 mM | nih.govbiocat.com |
| Mn²⁺ (high conc.) | Inhibition | 2 mM | nih.gov |
Influence of Reducing Agents and Divalent Cations on Enzyme Activity
The activity of PZ-peptidase is also influenced by the presence of reducing agents and various divalent cations. Maximum enzymatic activity is often observed in the presence of reducing agents such as dithiothreitol (B142953) (DTT) researchgate.netnih.gov. However, the specific reducing agent used can differentially affect hydrolyzing activity and significantly alter the potency of inhibitors nih.govnih.gov.
Divalent cations exert varied effects on PZ-peptidase activity:
Activation/Enhancement:
Calcium (Ca²⁺), strontium (Sr²⁺), and magnesium (Mg²⁺) are known to promote maximum activity researchgate.netnih.gov.
Manganese (Mn²⁺) and barium (Ba²⁺) can restore enzyme activity that has been inhibited by chelating agents like EDTA nih.gov.
Lower concentrations of cobalt (Co²⁺) (e.g., 0.01 mM) and manganese (Mn²⁺) (e.g., 0.5 mM) can significantly activate PZ-peptidases A and B, increasing their activity by 50% to 200% nih.gov.
Inhibition:
Higher concentrations (e.g., 2 mM) of CoCl₂ and MnCl₂ can lead to inhibition of enzyme activity nih.gov.
Heavy metal ions, including copper (Cu²⁺), cadmium (Cd²⁺), silver (Ag⁺), lead (Pb²⁺), nickel (Ni²⁺), and zinc (Zn²⁺), cause complete inhibition of PZ-peptidase activity biocat.comnih.gov.
Iron (Fe²⁺) generally does not exert any effect on the enzyme's activity nih.gov. It is important to note that while zinc is an essential component of the active site as a metalloenzyme nih.govebi.ac.uk, higher concentrations of free Zn²⁺ can be inhibitory biocat.comnih.gov.
Table 2: Influence of Divalent Cations on PZ-Peptidase Activity
| Divalent Cation | Effect on Activity | Concentration (if specified) | Reference |
| Ca²⁺ | Promotes maximum activity | Not specified | researchgate.netnih.gov |
| Sr²⁺ | Promotes maximum activity | Not specified | researchgate.netnih.gov |
| Mg²⁺ | Promotes maximum activity | Not specified | researchgate.netnih.gov |
| Mn²⁺ | Restores activity (after EDTA) | Not specified | nih.gov |
| Activates (PZ-peptidases A & B) | 0.5 mM | nih.gov | |
| Inhibits | 2 mM | nih.gov | |
| Ba²⁺ | Restores activity (after EDTA) | Not specified | nih.gov |
| Co²⁺ | Activates (PZ-peptidases A & B) | 0.01 mM | nih.gov |
| Inhibits | 2 mM | nih.govbiocat.com | |
| Cu²⁺ | Complete Inhibition | Not specified | biocat.comnih.gov |
| Cd²⁺ | Complete Inhibition | Not specified | nih.gov |
| Ag⁺ | Complete Inhibition | Not specified | nih.gov |
| Pb²⁺ | Complete Inhibition | Not specified | nih.gov |
| Ni²⁺ | Complete Inhibition | Not specified | nih.gov |
| Zn²⁺ | Complete Inhibition | Not specified | biocat.comnih.gov |
| Fe²⁺ | No effect | Not specified | biocat.comnih.gov |
Methodologies for Academic Research on Pz Peptide
Chemical Synthesis of PZ-Peptide and its Analogues
The chemical synthesis of peptides like this compound involves the formation of amide bonds between amino acid residues in a controlled manner. Two primary chemical techniques dominate peptide production: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis nih.govbachem.commdpi.com. The choice of synthesis method depends on factors such as peptide length, desired purity, and scale of production bachem.com.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most established and widely used method for synthesizing peptides in research and industrial settings mdpi.comresearchgate.netwikipedia.org. In SPPS, the growing peptide chain is covalently anchored to an insoluble polymer support, typically a resin, at its C-terminus bachem.comwikipedia.orgnih.gov. This immobilization allows for sequential addition of protected amino acids in a stepwise manner, building the peptide from the C-terminus to the N-terminus bachem.comwikipedia.org.
A typical SPPS cycle involves several key steps:
Deprotection : Removal of the temporary α-amino protecting group from the N-terminus of the resin-bound amino acid or peptide chain bachem.comnih.gov. The two most common protecting group strategies are Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) wikipedia.org. Fmoc is base-labile, while Boc is acid-labile wikipedia.org.
Washing : Thorough washing steps are performed to remove excess reagents and byproducts after each deprotection and coupling step bachem.comresearchgate.netnih.gov.
Coupling : Formation of a peptide bond between the deprotected amino group on the resin and the activated carboxyl group of the next protected amino acid bachem.comnih.gov. Coupling reagents, such as carbodiimides (e.g., DIC, DCC) or aminium/uronium salts (e.g., HBTU, HATU), facilitate this reaction researchgate.net.
Cleavage : Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, typically using acidic reagents like trifluoroacetic acid (TFA), which also remove the side-chain protecting groups bachem.comresearchgate.netwikipedia.org.
SPPS offers several advantages, including rapid assembly, ease of purification of intermediates (as they remain attached to the solid support), and the ability to use excess reagents to drive reactions to completion bachem.comresearchgate.netwikipedia.org. However, limitations can include the cost of resin and equipment, and challenges with purity for very long or aggregation-prone sequences nih.govbachem.commdpi.com. Microwave-assisted SPPS has been developed to improve synthesis efficiency, allowing for shorter reaction times, higher yields, and reduced racemization by heating the reaction mixture and overcoming solubility issues nih.govnih.gov.
Alternative Chemical Synthesis Approaches
While SPPS is predominant, other chemical synthesis approaches are employed, particularly for specific peptide lengths or structural complexities:
Solution-Phase Peptide Synthesis (SPS) : Also known as Liquid-Phase Peptide Synthesis (LPPS) or classical peptide synthesis, SPS involves coupling amino acids in a homogeneous solution nih.govbachem.comwikipedia.org. Intermediate products can be deprotected and purified at each step, which can lead to high purity of the final product nih.govmdpi.com. SPS is often preferred for the large-scale production of shorter peptides (typically less than 10 amino acids) and functionalized peptides due to its scalability and direct process monitoring by HPLC bachem.comwikipedia.org. However, it can be a slower process with potential solubility issues for longer peptides bachem.comnih.gov. Fragment condensation, a variation of SPS, involves synthesizing shorter peptide fragments first and then coupling them together to form longer peptides nih.govmdpi.com.
Native Chemical Ligation (NCL) : NCL is a chemoselective reaction that allows for the coupling of unprotected peptide fragments in aqueous solution nih.govbachem.commdpi.com. This method is particularly useful for synthesizing long peptide or protein chains (30-150 amino acids) that are difficult to produce by SPPS alone bachem.commdpi.com. NCL typically requires a cysteine residue at the N-terminus of one fragment and a thioester at the C-terminus of the other nih.govbachem.com.
Chemo-Enzymatic Peptide Synthesis (CEPS) : CEPS combines chemical synthesis (often Fmoc-SPPS for fragments) with enzymatic ligation bachem.comnih.gov. This approach uses specific peptide ligating enzymes (peptiligases) to join shorter peptide fragments into longer sequences, overcoming the impurity issues that SPPS might face with very long sequences bachem.com. CEPS operates under mild, aqueous conditions, making it a "greener" alternative in some respects bachem.comresearchgate.net.
Advanced Analytical and Bioanalytical Techniques for this compound Quantification and Characterization
Accurate quantification and comprehensive characterization of this compound and its analogues are crucial for academic research, ensuring purity, identity, and structural integrity. A suite of advanced analytical and bioanalytical techniques is employed for this purpose.
Chromatographic Methods for Separation and Purity Assessment (e.g., Reversed-Phase HPLC, Size Exclusion Chromatography)
Chromatographic methods are indispensable for separating peptides from impurities and assessing their purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a cornerstone technique for peptide analysis, widely used for purity assessment, separation, and quantification biopharmaspec.comprimera-corp.com. It separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on the non-polar stationary phase nih.gov. RP-HPLC is highly sensitive and can be coupled with UV detection for quantification. For instance, a simple and sensitive reversed-phase HPLC assay method using UV detection has been developed for measuring the concentration of this compound in biological cells, demonstrating a coefficient of variation less than 15% for validation criteria nih.gov.
Size Exclusion Chromatography (SEC) : Also known as Gel Permeation Chromatography (GPC), SEC separates molecules based on their hydrodynamic size nih.gov. Larger molecules elute faster because they cannot penetrate the pores of the stationary phase, while smaller molecules can enter the pores and thus have a longer elution path nih.gov. SEC is utilized for various purposes, including desalting, determining molecular weight distribution, and assessing aggregation or oligomerization states of peptides biopharmaspec.comprimera-corp.comnih.gov.
Ion Exchange Chromatography (IEX) : IEX separates peptides based on their net charge, which is influenced by their amino acid composition and the pH of the mobile phase biopharmaspec.com. This method is useful for resolving charge variants and assessing the charge profile of a peptide.
An illustrative example of typical RP-HPLC parameters for peptide analysis is provided below:
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Range/Value | Purpose |
| Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Hydrophobic separation |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component, ion-pairing agent |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution |
| Gradient | 5-60% B over 30-60 min | Elution of peptides based on hydrophobicity |
| Flow Rate | 0.2-1.0 mL/min | Affects separation efficiency and run time |
| Detection Wavelength | 214 nm (peptide bond), 280 nm (aromatic AAs) | UV detection for quantification and purity |
| Column Temperature | 25-60 °C | Influences retention and peak shape |
Mass Spectrometry-Based Approaches for Identification and Structural Elucidation (e.g., LC-MS/MS, Peptide Mapping)
Mass spectrometry (MS) is the primary analytical tool for comprehensive peptide characterization, providing detailed information on molecular weight, identity, sequence, and post-translational modifications biopharmaspec.comprimera-corp.combiopharmaspec.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This hyphenated technique combines the separation power of LC (often RP-HPLC) with the high sensitivity and specificity of MS biopharmaspec.comprimera-corp.com. LC-MS/MS is crucial for intact mass determination, verifying the molecular weight of the peptide and identifying product-related impurities biopharmaspec.comprimera-corp.com. Tandem mass spectrometry (MS/MS) generates fragment ions from precursor ions, which provides detailed sequence information (e.g., b- and y-ions) for primary amino acid sequence confirmation and de novo sequencing biopharmaspec.comprimera-corp.combiopharmaspec.comedqm.eu.
Peptide Mapping : This approach involves enzymatic or chemical digestion of the peptide into smaller, overlapping fragments, which are then separated by LC and analyzed by MS/MS biopharmaspec.comprimera-corp.combiopharmaspec.com. Peptide mapping confirms the entire amino acid sequence, identifies disulfide bridges, and localizes specific sites of modifications such as oxidation, deamidation, and truncations biopharmaspec.comprimera-corp.combiopharmaspec.com.
N- and C-terminal Sequencing : MS-based methods can verify the integrity of peptide terminal sequences, which is critical for understanding potential degradation pathways or incomplete synthesis biopharmaspec.comprimera-corp.com.
Table 2: Key Mass Spectrometry Applications for this compound Characterization
| Application | Technique/Approach | Information Provided |
| Intact Mass Determination | LC-MS (HRMS) | Molecular weight confirmation, detection of product-related impurities biopharmaspec.comprimera-corp.com. |
| Primary Sequence Confirmation | LC-MS/MS, Peptide Mapping | Verification of amino acid sequence, de novo sequencing if no reference sequence biopharmaspec.comprimera-corp.combiopharmaspec.com. |
| Modification Identification | LC-MS/MS, Peptide Mapping | Localization and quantification of deamidation, oxidation, truncations, etc. biopharmaspec.comprimera-corp.combiopharmaspec.com. |
| Disulfide Bridge Analysis | Peptide Mapping (with/without reduction) | Confirmation of disulfide bond connectivity, crucial for structural integrity biopharmaspec.comprimera-corp.combiopharmaspec.com. |
Spectroscopic Techniques for Quantitative Analysis (e.g., UV Detection)
Spectroscopic techniques play a vital role in the quantitative analysis of peptides.
Ultraviolet (UV) Detection : UV detection is a common and straightforward method for quantifying peptides, often coupled with HPLC nih.gov. Peptides absorb UV light primarily due to the presence of peptide bonds (around 214 nm) and aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine (around 280 nm) primera-corp.com. For this compound, a sensitive reversed-phase HPLC assay method utilizing UV detection has been specifically developed and validated for measuring its concentration in biological samples nih.gov. The presence of the 4-phenylazobenzyloxycarbonyl (Pz) chromophore in this compound also contributes to its UV absorbance, allowing for sensitive detection and quantification.
In Vitro Digestion Simulation Systems for Metabolic Studies
In vitro digestion simulation systems are instrumental in evaluating the digestibility and physiological properties of peptides. These systems are designed to replicate the complex conditions of the gastrointestinal tract, including temperature fluctuations, pH changes in gastric and duodenal compartments, gastric emptying dynamics, and the presence of key digestive enzymes such as pepsin, pancreatic juice, and bile salts. mdpi.com The INFOGEST standardized protocol is a widely adopted static in vitro method that encompasses oral, gastric, and intestinal phases, providing a harmonized approach for simulating human protein digestion. oup.commdpi.com
While this compound itself is a synthetic substrate rather than a dietary protein, its interaction with digestive enzymes makes it relevant in these simulation systems. For instance, this compound has been utilized in studies to assess the stability and hepatic protective activity of other bioactive peptides under simulated gastrointestinal digestion conditions. mdpi.com The cleavage of this compound by specific enzymes within these simulated environments can provide insights into enzyme activity and peptide degradation pathways, contributing to metabolic studies.
Experimental Models for Investigating this compound Biological Activity
Experimental models are crucial for elucidating the biological activities of this compound, particularly its interactions with cells and its role in enzymatic processes.
In vitro cellular models provide controlled environments to study the cellular uptake and transport mechanisms of compounds like this compound.
Isolated Hepatocytes: Studies have extensively investigated the uptake process of this compound in isolated hepatocytes. Research indicates that this compound is significantly taken up by hepatocytes. nih.govdbpia.co.kr When compared to Caco-2 cells and colonic cells, the uptake of this compound by isolated hepatocytes was notably more pronounced. nih.gov This suggests a potentially specific transporter mechanism in hepatocytes. nih.gov
Kinetic parameters for this compound uptake have been quantified in these cellular models. For isolated hepatocytes, the maximum velocity (Vmax) was determined to be 0.190 ± 0.020 nmol/min/10^6 cells, and the Michaelis constant (Km) was 12.1 ± 3.23 µM. The permeability-surface area product (PS(influx)) was calculated as 0.0157 ml/min/10^6 cells. nih.gov
Epithelial Cell Monolayers (e.g., Caco-2 cells, Colonocytes): this compound is recognized as a pentapeptide transported paracellularly in intestinal and ocular epithelia. nih.gov While uptake by Caco-2 cells and colonocytes does occur, it is considerably less pronounced compared to hepatocytes. nih.gov The Vmax for Caco-2 cells was 6.22 ± 0.930 pmol/min/10^6 cells, and for colonocytes, it was 6.04 ± 1.03 pmol/min/10^6 cells. The corresponding Km values were 82.8 ± 8.37 µM for Caco-2 cells and 87.8 ± 13.2 µM for colonocytes. The PS(influx) values were 0.0751 µl/min/10^6 cells for Caco-2 cells and 0.0688 µl/min/10^6 cells for colonocytes. nih.gov
This compound has also demonstrated an ability to enhance the transport of hydrophilic and lipophilic drugs across rabbit cornea and conjunctiva in a concentration-dependent manner, as evaluated using modified Ussing chambers. koreascience.kr
The following table summarizes the kinetic parameters of this compound uptake in various in vitro cellular models:
| Cell Type | Vmax (nmol/min/10^6 cells or pmol/min/10^6 cells) | Km (µM) | PS(influx) (ml/min/10^6 cells or µl/min/10^6 cells) |
| Isolated Hepatocytes | 0.190 ± 0.020 nmol/min/10^6 cells nih.gov | 12.1 ± 3.23 nih.gov | 0.0157 ml/min/10^6 cells nih.gov |
| Caco-2 Cells | 6.22 ± 0.930 pmol/min/10^6 cells nih.gov | 82.8 ± 8.37 nih.gov | 0.0751 µl/min/10^6 cells nih.gov |
| Colonocytes | 6.04 ± 1.03 pmol/min/10^6 cells nih.gov | 87.8 ± 13.2 nih.gov | 0.0688 µl/min/10^6 cells nih.gov |
In vivo animal models are crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds, providing insights into drug exposure, distribution, metabolism, excretion, and their resulting biological effects within a living organism. mdpi.comnih.gov PK studies typically involve administering a compound to animals (e.g., mice or rats) and then measuring its concentration in biological samples (like blood or tissues) over time to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.govdovepress.com PD studies, on the other hand, assess the biological or pharmacological effects of the compound in the animal model. mdpi.com
While this compound is widely used in research as a synthetic substrate for enzymes like PZ-peptidase (thimet oligopeptidase), which is involved in collagen breakdown and whose levels can be observed to rise in vivo during physiological processes like pregnancy and labor nih.govresearchgate.net, direct detailed pharmacokinetic and pharmacodynamic studies focusing on this compound itself as a therapeutic agent are not extensively documented in the provided search results. However, its characteristics make it relevant in the context of in vivo research. For instance, this compound has been investigated for its role as a penetration enhancer in oral drug delivery, implying its use in animal models to study enhanced absorption of other compounds. rjptonline.org The application of this compound as a tool or substrate in such in vivo investigations contributes to the broader understanding of peptide behavior and enzymatic activity within living systems.
Clinical and Translational Implications of Pz Peptide Research
PZ-Peptidase Activity as a Diagnostic Marker in Hepatic Fibrosis
PZ-peptidase, an enzyme involved in the degradation of collagen, has emerged as a valuable non-invasive biomarker for assessing the dynamics of hepatic fibrosis. nih.gov Its activity, when measured in serum, provides insights into the state of collagen turnover, a key process in the progression of liver diseases.
Correlation with Collagen Synthesis Markers in Liver Diseases (e.g., Chronic Viral Hepatitis, Alcoholic Hepatitis)
The diagnostic utility of PZ-peptidase is significantly enhanced when its activity is measured in conjunction with markers of collagen synthesis, such as the N-terminal peptide of procollagen (B1174764) III (PIIINP). nih.gov This dual-marker approach offers a more dynamic picture of the fibrotic process in the liver.
In studies involving patients with pre-cirrhotic liver diseases, distinct patterns have been observed:
Chronic Viral Hepatitis: In patients with chronic active hepatitis, a progressive form of the disease, serum levels of PIIINP were found to be significantly higher than in controls, indicating increased collagen synthesis. nih.gov However, the corresponding increase in PZ-peptidase activity (collagen degradation) was not proportional, suggesting an imbalance that favors collagen deposition and fibrosis progression. nih.gov Conversely, patients with chronic persistent hepatitis, a generally non-progressive condition, showed elevated PZ-peptidase levels but normal PIIINP levels, indicating a state where collagen degradation may be keeping pace with or exceeding synthesis. nih.gov
Alcoholic Hepatitis: In cases of alcoholic hepatitis, both PIIINP concentration and PZ-peptidase activity were found to be elevated. nih.gov This suggests that both collagen synthesis and degradation pathways are activated. nih.gov Notably, in some of these patients, a greater increase in PZ-peptidase activity compared to PIIINP levels was observed, potentially indicating a trend towards resolution or a lower tendency for progressive fibrosis. nih.govnih.gov
The serum concentration of both PZ-peptidase and PIIINP has been shown to increase with the rising severity of fibrosis and the degree of mesenchymal activity in the liver. nih.gov
| Disease State | Serum PIIINP Levels (Collagen Synthesis) | Serum PZ-Peptidase Activity (Collagen Degradation) | Implication |
| Chronic Persistent Hepatitis | Normal | Higher than controls | Non-progressive character |
| Chronic Active Hepatitis | Significantly Higher | Not proportionally increased | Sign of impending cirrhosis |
| Alcoholic Hepatitis | Elevated | Elevated | Activated synthesis and degradation |
Utility in Differentiating Progressive versus Non-Progressive Hepatic Fibrosis
The balance between collagen synthesis and degradation is a critical determinant of whether hepatic fibrosis will progress. The combined measurement of serum PIIINP and PZ-peptidase activity provides a reliable, non-invasive method to differentiate between these states. nih.gov
An increase in collagen synthesis (high PIIINP) without a parallel rise in collagen degradation (stable or inadequately increased PZ-peptidase) is indicative of progressive fibrosis and a potential move towards cirrhosis, as seen in chronic active hepatitis. nih.govtandfonline.com In contrast, a significant or unbalanced increase in PZ-peptidase activity relative to collagen synthesis markers suggests a non-progressive or even resolving condition, as observed in chronic persistent hepatitis. nih.gov This joint measurement allows for the monitoring of the dynamic fibrotic process in the liver, offering a significant advantage over static histological assessments. nih.gov
Exclusion of Circulating Inhibitors and Activators in Clinical Samples
A crucial aspect for the reliability of any serum-based biomarker is the absence of interfering substances in the circulation. Research has demonstrated that circulating inhibitors and activators of PZ-peptidase activity can be excluded in clinical samples. nih.gov This finding validates the direct measurement of PZ-peptidase activity in serum as a true reflection of the enzyme's function related to liver fibrosis, strengthening its diagnostic value and reliability. nih.gov
Therapeutic Potential in Targeted Drug Delivery Systems
Beyond diagnostics, peptides are being extensively explored for their potential in creating sophisticated drug delivery systems. Peptides offer advantages such as good biocompatibility, biodegradability, and the ability to be designed with high specificity for targeted delivery. mdpi.comnih.gov
Enhancing Permeation of Therapeutic Agents Across Biological Barriers
A major challenge in drug development is ensuring that therapeutic agents can effectively cross biological barriers, such as the intestinal epithelium or the blood-brain barrier, to reach their intended targets. naiss.senih.gov Peptides are being investigated as carriers to overcome these barriers. nih.gov Certain peptides, often referred to as cell-penetrating peptides (CPPs), can facilitate the transport of various molecular cargoes into cells. mdpi.com
The mechanisms by which peptides enhance permeation include:
Direct Penetration: Some peptides can interact directly with the cell membrane, creating transient pores or altering the membrane structure to allow passage. mdpi.com
Endocytic Pathways: Other peptides can trigger cellular uptake mechanisms like macropinocytosis, allowing the therapeutic agent to be engulfed by the cell. mdpi.comnih.gov
By incorporating specific peptide sequences into a drug formulation, it is possible to significantly improve the absorption and bioavailability of poorly permeable drugs. naiss.se
Strategic Design of PZ-Peptide Based Delivery Vectors for Enhanced Absorption
The design of peptide-based delivery vectors is a field of active research, with strategies focused on creating multifunctional systems for efficient and targeted drug delivery. mdpi.comrsc.org These vectors are often cationic peptides that can electrostatically bind to negatively charged therapeutic molecules, like nucleic acids, compressing them into nanoparticles for delivery. mdpi.comencyclopedia.pub
Key design strategies that could be applied to this compound-based vectors include:
Targeting Ligands: Peptides can be engineered to include specific sequences that act as targeting ligands. nih.gov These ligands recognize and bind to receptors that are overexpressed on the surface of target cells (e.g., tumor cells), thereby concentrating the therapeutic agent at the desired site and reducing off-target effects. nih.govfrontiersin.org
Stimuli-Responsive Elements: Vectors can be designed to release their therapeutic cargo in response to specific stimuli present in the target microenvironment, such as a change in pH or the presence of certain enzymes. mdpi.com
Stealth Properties: To avoid premature clearance by the immune system, peptide vectors can be modified, for instance with polyethylene (B3416737) glycol (PEG), to increase their circulation time in the bloodstream, a concept known as the "PEG dilemma" which balances stability with cellular uptake. mdpi.comencyclopedia.pub
By leveraging these design principles, this compound-based vectors could potentially be developed to create highly specific and effective systems for delivering therapeutic agents. nih.govnih.gov
Information regarding "this compound" is currently unavailable in the public domain, preventing the generation of the requested article.
Extensive searches for the chemical compound "this compound" have not yielded specific scientific data related to its role in extracellular matrix turnover or epithelial barrier function. As a result, the requested article focusing solely on the clinical and translational implications of this compound research, as per the provided outline, cannot be generated at this time.
The instructions specified a strict adherence to an outline centered on "this compound," with a focus on its broader implications in diseases involving extracellular matrix turnover and epithelial barrier function. Without any research findings, data tables, or detailed information specifically on "this compound," it is impossible to create scientifically accurate and informative content for the designated sections and subsections.
General information on the roles of various other peptides in these biological processes is available. However, in keeping with the explicit instruction to focus solely on "this compound" and to exclude any information outside the specified scope, an article on unrelated peptides would not fulfill the user's request.
Therefore, until scientific literature on "this compound" becomes publicly accessible, the generation of the requested article is not feasible.
Emerging Research Avenues and Future Outlook for Pz Peptide
Comprehensive Mapping of PZ-Peptide-Associated Intracellular Signaling Pathways
While this compound is a synthetic substrate, understanding its interaction with PZ-peptidase and its cellular uptake provides a basis for exploring potential indirect influences on intracellular signaling pathways. PZ-peptidase, an endopeptidase, plays a role in the degradation of peptides, including collagen fragments nih.govrsc.org. The broader field of intracellular peptides has shown that such molecules, even without chemical modifications for enhanced stability, can modulate intracellular signaling pathways, including G protein-coupled receptor (GPCR) signal transduction, and interact with specific signaling proteins like dynamin and 14-3-3 frontiersin.orgmdpi.comub.edu.
Research into this compound's "associated" intracellular signaling would focus on the downstream effects of PZ-peptidase activity, which is directly influenced by the presence and cleavage of this compound. For instance, if PZ-peptidase activity is crucial in specific cellular processes or disease states, then modulating this activity with this compound or its derivatives could indirectly impact related signaling cascades. Studies have also demonstrated that this compound is extensively taken up by various cell types, including isolated hepatocytes, Caco-2 cells, and colonocytes, suggesting specific transport mechanisms that could be further characterized chemicalbook.comresearchgate.net. The kinetics of this compound uptake in hepatocytes show a maximum velocity (Vmax) of 0.190 ± 0.020 nmol/min/10^6 cells and a Michaelis constant (Km) of 12.1 ± 3.23 µM researchgate.net. This cellular internalization suggests that even as a substrate, its presence within the intracellular environment could have implications that warrant further investigation into associated pathways.
Table 1: Kinetic Parameters of this compound Uptake in Isolated Hepatocytes
| Parameter | Value | Unit |
| Vmax | 0.190 ± 0.020 | nmol/min/10^6 cells |
| Km | 12.1 ± 3.23 | µM |
| PS(influx) | 0.0157 | ml/min/10^6 cells |
Discovery and Characterization of Endogenous this compound Analogues or Metabolites
Given that this compound is a synthetic compound, the concept of "endogenous this compound analogues or metabolites" would primarily involve identifying naturally occurring peptides that share structural similarities or functional characteristics, particularly as substrates for PZ-peptidase. The enzyme PZ-peptidase is known to cleave specific bonds in collagen peptides nih.govrsc.org. Therefore, future research could focus on identifying natural collagen-derived peptides or other endogenous peptides that serve as physiological substrates for PZ-peptidase.
The broader field of peptidomics aims for the direct measurement and structural characterization of endogenous peptides in biological systems tandfonline.com. This approach could be leveraged to discover natural peptides that are processed by PZ-peptidase, thereby shedding light on the enzyme's physiological substrates and their biological roles. Characterization would involve determining their amino acid sequences, post-translational modifications, and their affinity and cleavage efficiency by PZ-peptidase. Such discoveries could reveal natural regulatory mechanisms involving PZ-peptidase and open new avenues for understanding its biological significance.
Development of Novel Peptidomimetics for Modulating PZ-Peptidase Activity or Transport Pathways
The design and synthesis of peptidomimetics represent a significant research avenue for this compound. Peptidomimetics are compounds designed to mimic natural peptides but with enhanced properties such as improved stability against proteolysis, better bioavailability, and increased receptor selectivity or potency.
For this compound, peptidomimetics could be developed with several objectives:
Modulating PZ-Peptidase Activity : Designing peptidomimetics that act as highly specific inhibitors or activators of PZ-peptidase. This would involve modifying the this compound structure to enhance its binding affinity to the enzyme while preventing or promoting its cleavage, or to act as competitive inhibitors. Such compounds could serve as valuable tools for studying the physiological roles of PZ-peptidase or as potential therapeutic agents in conditions where modulating this enzyme's activity is beneficial.
Optimizing Transport Pathways : Given that this compound exhibits extensive uptake into hepatocytes and paracellular transport in intestinal and ocular epithelia researchgate.net, peptidomimetics could be designed to optimize these transport characteristics. This could involve incorporating structural features that enhance permeability, reduce degradation during transport, or target specific transporters. Cell-penetrating peptides (CPPs) are an example of such strategies, used to facilitate the delivery of peptides across biological barriers. Developing this compound-based peptidomimetics with improved transport properties could be crucial for their potential application as diagnostic probes or therapeutic agents.
Applications in Regenerative Medicine and Tissue Engineering by Modulating Epithelial Permeability
This compound's demonstrated paracellular transport across intestinal and ocular epithelia, alongside its extensive uptake into hepatocytes, positions it as a compound of interest for applications in regenerative medicine and tissue engineering, particularly concerning the modulation of epithelial permeability researchgate.net. Epithelial barriers regulate the passage of substances, and their permeability is a critical factor in drug delivery and tissue repair.
Future research could explore:
Enhanced Drug Delivery : this compound or its peptidomimetics could be investigated as permeation enhancers to facilitate the delivery of other therapeutic molecules across epithelial barriers, such as in the intestine for oral drug absorption or in the eye for ocular drug delivery. Similar to how the myristoylated pentapeptide L-R5 has been shown to increase drug permeability through epithelial cell layers by interacting with tight junction proteins, this compound's mechanism of paracellular transport could be elucidated and exploited.
Tissue Repair and Regeneration : Modulating epithelial permeability is relevant in various regenerative processes, including wound healing and tissue repair. If this compound or its derivatives can precisely control tight junction integrity or cellular uptake, they could potentially be used to promote tissue regeneration by facilitating cell migration, nutrient exchange, or the delivery of growth factors to damaged epithelial tissues. The ability of this compound to be extensively taken up by hepatocytes also suggests potential applications in liver regeneration or targeted drug delivery to hepatic cells researchgate.net.
Integration of Omics Technologies (e.g., Peptidomics, Proteomics) for Systems-Level Understanding of this compound Biology
The application of "omics" technologies, specifically peptidomics and proteomics, offers a powerful approach to gain a systems-level understanding of this compound biology, even in its role as a synthetic probe. Peptidomics focuses on the comprehensive qualitative and quantitative analysis of the suite of peptides in a biological sample, including endogenous peptides and protein fragments tandfonline.com. Proteomics, on the other hand, involves the large-scale study of proteins.
Future research integrating these technologies could involve:
Mapping PZ-Peptidase Substrates and Interactomes : Using peptidomics, researchers could identify and quantify the full range of endogenous peptides that are substrates for PZ-peptidase in various biological contexts. This would involve comparing peptide profiles in the presence and absence of PZ-peptidase activity, or in response to this compound administration. Proteomics could then be used to identify proteins that interact with PZ-peptidase or are part of its regulatory complexes, providing insights into its broader cellular functions.
Cellular Response to this compound : Even as a synthetic compound, this compound's interaction with cells and enzymes can elicit cellular responses. Proteomics could be employed to analyze changes in protein expression, modification, or localization within cells or tissues exposed to this compound. This could reveal previously unknown cellular pathways affected by this compound or its cleavage products, contributing to a more holistic understanding of its biological impact. The integration of advanced mass spectrometry techniques, bioinformatics, and statistical analysis within peptidomics and proteomics workflows would be crucial for these systems-level investigations tandfonline.com.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
